molecular formula C19H18ClN3O B2459458 (4-chlorophenyl)[4-(1H-indol-4-yl)piperazino]methanone CAS No. 256458-59-0

(4-chlorophenyl)[4-(1H-indol-4-yl)piperazino]methanone

Cat. No. B2459458
CAS RN: 256458-59-0
M. Wt: 339.82
InChI Key: YFRXAUMSFWLIKW-UHFFFAOYSA-N
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Description

“(4-chlorophenyl)[4-(1H-indol-4-yl)piperazino]methanone” is a chemical compound with the molecular formula C19H18ClN3O . It is related to other compounds such as “2-furyl[4-(1H-indol-4-yl)piperazino]methanone” and "(4-Chlorophenyl)(piperazin-1-yl)methanone" .

properties

IUPAC Name

(4-chlorophenyl)-[4-(1H-indol-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O/c20-15-6-4-14(5-7-15)19(24)23-12-10-22(11-13-23)18-3-1-2-17-16(18)8-9-21-17/h1-9,21H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFRXAUMSFWLIKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC3=C2C=CN3)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601328465
Record name (4-chlorophenyl)-[4-(1H-indol-4-yl)piperazin-1-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601328465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730525
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(4-chlorophenyl)[4-(1H-indol-4-yl)piperazino]methanone

CAS RN

256458-59-0
Record name (4-chlorophenyl)-[4-(1H-indol-4-yl)piperazin-1-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601328465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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